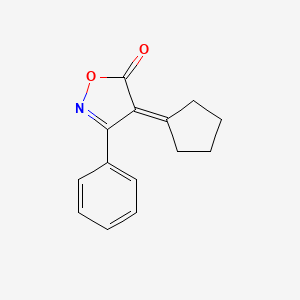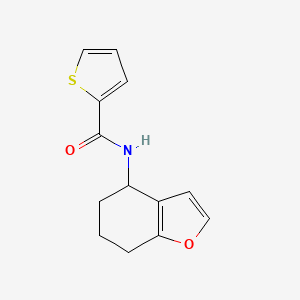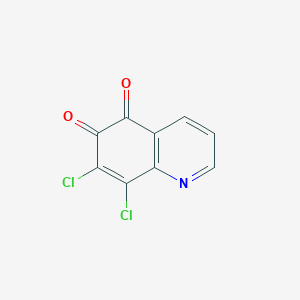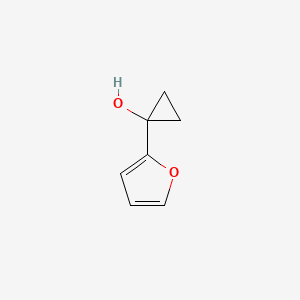
4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group, a nitro group, and an oxazol-5(4H)-one ring, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzylidene moiety.
Applications De Recherche Scientifique
4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylidene and oxazol-5(4H)-one moieties can interact with biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxy-2-nitrobenzaldehyde: Shares a similar benzylidene structure but with methoxy groups instead of ethoxy groups.
4,5-Dimethoxy-2-nitrobenzoic acid: Contains a carboxylic acid group instead of the oxazol-5(4H)-one ring.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Features a benzyl alcohol group instead of the benzylidene group.
Uniqueness
4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups, along with the oxazol-5(4H)-one ring, makes it a versatile compound for various scientific investigations.
Propriétés
Formule moléculaire |
C20H18N2O6 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
(4E)-4-[(4,5-diethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H18N2O6/c1-3-26-17-11-14(16(22(24)25)12-18(17)27-4-2)10-15-20(23)28-19(21-15)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3/b15-10+ |
Clé InChI |
FXAWKJINURXXPC-XNTDXEJSSA-N |
SMILES isomérique |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


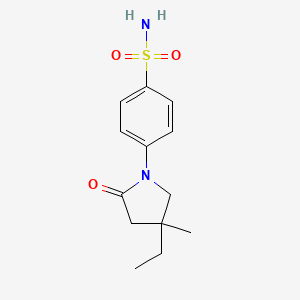
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
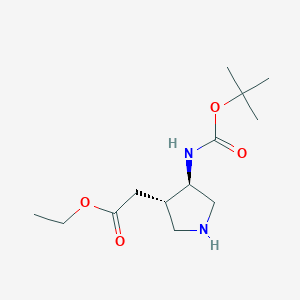
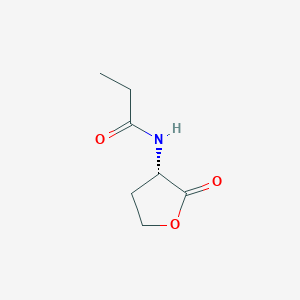
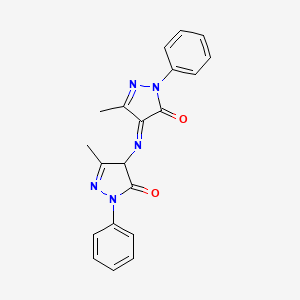
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
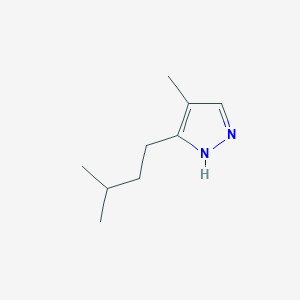
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
